(S)-LTGO-33 Isoform Selectivity: A 600-Fold Window Over A-803467 and PF-01247324
(S)-LTGO-33 exhibits over 600-fold selectivity for NaV1.8 against a broad panel of human sodium channel isoforms (NaV1.1–NaV1.7 and NaV1.9) [1]. This selectivity margin is significantly greater than that of the widely used comparator A-803467, which demonstrates only >100-fold selectivity against a more limited panel (NaV1.2, NaV1.3, NaV1.5, and NaV1.7) [2], and PF-01247324, which has ~50-fold selectivity over NaV1.5 and 65–100-fold selectivity over TTX-sensitive channels [3].
| Evidence Dimension | Selectivity Margin (Fold over other human NaV isoforms) |
|---|---|
| Target Compound Data | >600-fold |
| Comparator Or Baseline | A-803467: >100-fold; PF-01247324: ~50-100-fold |
| Quantified Difference | At least 6x greater selectivity than A-803467 and 6-12x greater than PF-01247324 |
| Conditions | Whole-cell patch-clamp electrophysiology on recombinant human NaV channels expressed in HEK293 or ND7/23 cells |
Why This Matters
This superior selectivity profile minimizes the risk of off-target effects on other sodium channels essential for cardiac, respiratory, and CNS function, making it a cleaner tool for target validation and pain research.
- [1] Gilchrist JM, Yang ND, Jiang V, Moyer BD. Pharmacologic Characterization of LTGO-33, a Selective Small Molecule Inhibitor of the Voltage-Gated Sodium Channel NaV1.8 with a Unique Mechanism of Action. Mol Pharmacol. 2024;105(3):233-249. View Source
- [2] Jarvis MF, Honore P, Shieh CC, et al. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. Proc Natl Acad Sci USA. 2007;104(20):8520-8525. View Source
- [3] Payne CE, Brown AR, Theile JW, et al. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability. Br J Pharmacol. 2015;172(10):2654-2670. View Source
